molecular formula C11H16ClNOS B11953963 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-46-4

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B11953963
CAS No.: 79128-46-4
M. Wt: 245.77 g/mol
InChI Key: NSOVVVLHIZXLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound featuring a 1,3-thiazine ring substituted with a p-methoxyphenyl group and a hydrochloride salt.

Properties

CAS No.

79128-46-4

Molecular Formula

C11H16ClNOS

Molecular Weight

245.77 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C11H15NOS.ClH/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11;/h3-6,11-12H,2,7-8H2,1H3;1H

InChI Key

NSOVVVLHIZXLKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NCCCS2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This classical method involves the cyclocondensation of thiourea with p-methoxybenzaldehyde in an alcoholic medium. The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization to form the thiazine ring. Hydrochloride salt formation is achieved by treating the free base with concentrated HCl.

Typical Protocol

  • Reagents : Thiourea (1.0 eq), p-methoxybenzaldehyde (1.2 eq), ethanol/water (1:1), HCl (gas or aqueous).

  • Conditions : Reflux at 80°C for 6–8 hours, followed by cooling and acidification.

  • Yield : 65–75% after recrystallization from ethanol/water.

Optimization and Challenges

  • Side Reactions : Over-alkylation or oxidation of the thiol intermediate may occur, necessitating inert atmospheres (N₂/Ar).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization improves purity.

Microwave-Assisted Green Synthesis

Cascade Thiol-Isothiocyanate Click Reaction

A modern approach employs 3-chloropropyl isothiocyanate and p-methoxythiophenol in a microwave-assisted cascade reaction. This method leverages K₂CO₃ in EtOH/H₂O (1:1) to promote sequential intermolecular thiol-isothiocyanate addition and intramolecular cyclization.

Procedure

  • Reagents : 3-Chloropropyl isothiocyanate (1.0 eq), p-methoxythiophenol (1.0 eq), K₂CO₃ (0.6 eq).

  • Conditions : Microwave irradiation (50°C, 20 W, 5 min).

  • Yield : 92–95% after extraction with dichloromethane and solvent evaporation.

Advantages Over Conventional Heating

  • Time Efficiency : Reaction completes in 5 minutes vs. 20 minutes for thermal methods.

  • Sustainability : Aqueous ethanol reduces organic solvent use, aligning with green chemistry principles.

Cyclization of Homocysteine Derivatives

Homocysteine-Pyridoxal Condensation

Adapted from vitamin B₆ analog synthesis (US3386997A), this method reacts DL-homocysteine with p-methoxy-substituted pyridoxal derivatives under acidic conditions.

Steps

  • Formation of Schiff Base : DL-Homocysteine (1.0 eq) reacts with p-methoxypyridoxal (1.0 eq) in acetic acid/sodium acetate buffer (pH 4–5).

  • Cyclization : Stirring at 30–40°C for 4 hours induces ring closure.

  • Salt Formation : Treatment with HCl gas yields the hydrochloride salt.

Data

  • Yield : 71–76% after recrystallization from water/acetone.

  • Characterization : IR (1732 cm⁻¹, C=O), UV (λₘₐₓ 324 nm), and NMR (δ 4.46 ppm, thiazane 2-H).

T3P-Promoted Multicomponent Coupling

Thionicotinic Acid and Imine Coupling

A T3P (propylphosphonic anhydride)-mediated reaction couples thionicotinic acid with p-methoxyphenyl imines, enabling one-pot synthesis.

Protocol

  • Reagents : Thionicotinic acid (1.0 eq), p-methoxyphenyl imine (1.0 eq), T3P (1.5 eq), pyridine.

  • Conditions : Room temperature, 12–24 hours in 2-methyltetrahydrofuran.

  • Yield : 60–70% after chromatographic purification.

Mechanistic Insights

  • Activation : T3P activates the carboxylic acid group, facilitating nucleophilic attack by the imine.

  • Cyclization : Intramolecular thiol displacement forms the thiazine ring.

Comparative Analysis of Methods

Method Yield Time Conditions Scalability Reference
Thiourea Condensation65–75%6–8 hoursReflux, acidic mediumModerate
Microwave Synthesis92–95%5 minutesMicrowave, aqueous EtOHHigh
Homocysteine Cyclization71–76%4 hoursMildly acidic, 30–40°CLow
T3P Coupling60–70%12–24 hoursAmbient temperatureModerate

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Thiazine derivatives, including 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride, have been reported to exhibit significant antimicrobial activity. Research indicates that compounds in this class can effectively combat bacterial infections, with some derivatives showing enhanced activity against resistant strains. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens .

2. Anticancer Activity
The thiazine scaffold has been associated with various anticancer activities. Studies have demonstrated that certain thiazine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from thiazines have shown promising results in inhibiting the proliferation of A-549 (lung cancer) and Bcap-37 (breast cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Anti-inflammatory Effects
Thiazines have also been investigated for their anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases . This activity is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.

Synthesis and Structural Insights

The synthesis of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride can be achieved through various methodologies, including microwave-assisted reactions that enhance yield and reduce reaction time. The structural characteristics of thiazines contribute to their biological activity; for instance, the unique pucker of the thiazine ring can influence binding interactions with biological targets .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various thiazine derivatives, 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in A-549 lung cancer cells through a mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with varying concentrations of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride . This study highlights its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,3-thiazine derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Primary Applications
Xylazine hydrochloride 2,6-Dimethylphenyl C₁₂H₁₆N₂S·HCl 256.79 Veterinary sedative, analgesic
2-(p-Chlorophenyl)tetrahydro-2H-1,3-thiazine HCl p-Chlorophenyl C₁₀H₁₁ClN₂S·HCl 259.18* Research chemical (exact use unspecified)
2-Methyltetrahydro-2H-1,3-thiazine HCl Methyl C₅H₁₂ClNS 153.67 Synthetic intermediate

*Calculated based on molecular formula.

Key Observations:

  • Xylazine Hydrochloride : The 2,6-dimethylphenyl group enhances lipophilicity, aiding its penetration into the central nervous system (CNS) and binding to α₂-adrenergic receptors. This results in sedative and analgesic effects .
  • p-Chlorophenyl Analog : The electron-withdrawing chlorine substituent may reduce CNS activity but improve stability against metabolic degradation compared to alkyl or methoxy groups .
  • Methyl-Substituted Derivative : Smaller substituents like methyl may limit receptor affinity but simplify synthesis for intermediate use .

Pharmacological Activity

  • Xylazine : Exhibits potent α₂-adrenergic agonist activity (sedation, muscle relaxation) at doses of 0.1–1.0 mg/kg in dogs . Its combination with ketamine enhances efficacy in surgical procedures .

Biological Activity

2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and related research findings.

  • CAS Number : 79128-46-4
  • Molecular Formula : C11H16ClNOS
  • Molecular Weight : 245.77 g/mol
  • IUPAC Name : 2-(4-methoxyphenyl)-1,3-thiazinane; hydrochloride

The compound features a thiazine ring, which is known for its diverse biological activities. The presence of both nitrogen and sulfur atoms contributes to its reactivity and potential therapeutic applications.

Synthesis

The synthesis of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves cyclocondensation reactions. A common method includes the reaction of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base under reflux conditions. This approach allows for the formation of the thiazine ring structure essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazine structures exhibit significant antimicrobial properties. In a study focusing on related thiazine derivatives, compounds demonstrated effectiveness against various bacterial strains, suggesting that 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride may possess similar activity .

Anticancer Potential

The anticancer properties of thiazine derivatives have been explored extensively. For instance, derivatives similar to 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride showed cytotoxic effects against cancer cell lines such as HepG2 and PC12. These findings highlight the potential of this compound in cancer therapy .

The mechanism by which 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in microbial resistance or cancer cell proliferation. The inhibition or activation of these targets could lead to significant biological outcomes .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazine derivatives, including those structurally related to 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride. Results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity Assessment

In vitro studies on thiazine derivatives demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators. Such findings suggest that 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride could be further investigated as a potential anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
2-(4-Methoxyphenyl)-1,3-thiazinaneAntimicrobial
2-(4-Methoxyphenyl)-1,3-thiazolidineAnticancer
2-(4-Methoxyphenyl)-1,3-thiazepineCytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like substituted thiazoles or reductive amination. For example, tetrahydrothiazine derivatives are synthesized via nucleophilic substitution or ring-closing reactions under inert atmospheres. Standardization requires monitoring reaction progress with thin-layer chromatography (TLC) and optimizing parameters (temperature, solvent polarity, stoichiometry) using fractional factorial design . Purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and ring structure.
  • X-ray crystallography for absolute configuration determination (if crystals are obtainable).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans, including:

  • Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
  • Storage in anhydrous, airtight containers to prevent hydrolysis.
  • Emergency protocols for spills (neutralization with inert adsorbents) and exposure (immediate rinsing with water) .

Q. How can preliminary pharmacological activity be evaluated for this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify target interactions.
  • Cell viability assays (MTT/XTT) to assess cytotoxicity.
  • Computational docking (AutoDock, Schrödinger) to predict binding affinities before advancing to in vivo models .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict electronic properties (HOMO-LUMO gaps, charge distribution).
  • Use molecular dynamics (MD) simulations to study conformational stability in biological matrices.
  • Integrate QSAR models to correlate structural features (e.g., methoxy group positioning) with activity .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Conduct reproducibility audits by replicating published protocols with controlled variables (e.g., solvent batch, catalyst purity).
  • Apply design of experiments (DoE) to identify critical factors (e.g., moisture sensitivity, inert gas flow rate) causing variability.
  • Validate purity via orthogonal methods (HPLC, elemental analysis) to rule out byproduct interference .

Q. How can reactor design and process intensification improve scalability of this compound’s synthesis?

  • Methodological Answer :

  • Use microreactors or continuous flow systems to enhance heat/mass transfer and reduce side reactions.
  • Optimize catalyst loading and residence time using kinetic modeling (e.g., Arrhenius plots).
  • Implement in-line analytics (FTIR, PAT tools) for real-time monitoring .

Q. What interdisciplinary approaches are effective for studying its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map downstream effects.
  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics.
  • Apply cryo-EM or X-ray crystallography to visualize target-ligand interactions at atomic resolution .

Q. How can advanced statistical methods optimize reaction conditions for maximum yield and minimal waste?

  • Methodological Answer :

  • Employ response surface methodology (RSM) to model interactions between variables (temperature, pH, catalyst).
  • Use Taguchi arrays to screen factors efficiently.
  • Validate models with ANOVA and lack-of-fit tests to ensure robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.